(2,4-Dichloropyridin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFKQGCYLJSBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945543-24-8 | |
| Record name | (2,4-dichloropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,4 Dichloropyridin 3 Yl Methanol
Established Synthetic Routes to the Core Pyridine (B92270) Scaffold
The creation of the (2,4-Dichloropyridin-3-yl)methanol molecule fundamentally relies on established routes that either build the pyridine ring with the required substituents in place or functionalize a pre-existing dichloropyridine core.
One of the most direct and common methods for synthesizing this compound is through the reduction of a corresponding oxidized precursor at the C3 position. The primary starting materials for this approach are 2,4-dichloronicotinaldehyde (B163316) or 2,4-dichloronicotinic acid.
The aldehyde group of 2,4-dichloronicotinaldehyde is readily reduced to a primary alcohol. google.com This transformation is typically achieved using standard reducing agents. Similarly, the carboxylic acid group of 2,4-dichloronicotinic acid can be reduced to the alcohol. While direct reduction of carboxylic acids requires stronger agents than aldehydes, methods using borane (B79455) complexes are effective. For instance, the analogous compound (2,5-dichloropyridin-4-yl)methanol (B31475) has been prepared from its corresponding carboxylic acid with a borane-tetrahydrofuran (B86392) (BH3-THF) complex in good yield. google.com
| Precursor | Reducing Agent | Typical Solvent | Yield | Reference |
| 2,4-Dichloronicotinaldehyde | Sodium Borohydride (NaBH₄) | Alcohols (e.g., Methanol (B129727), Ethanol) | High | google.com |
| 2,4-Dichloronicotinaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., THF, Diethyl ether) | High | google.com |
| 2,4-Dichloronicotinic Acid | Borane-THF Complex (BH₃-THF) | Tetrahydrofuran (B95107) (THF) | Good (81% for analogue) | google.com |
Table 1: Comparison of Reduction Methods for Precursor-Based Synthesis.
Synthesizing the target molecule can also be envisioned through strategic functionalization, which involves either adding chlorine atoms to a hydroxymethylated pyridine or adding the hydroxymethyl group to the dichloropyridine core.
Halogenation of a 3-Pyridinemethanol (B1662793) Scaffold: This approach would involve starting with a molecule like 3-pyridinemethanol or a derivative and performing a chlorination reaction. The challenge lies in achieving the precise 2,4-dichloro substitution pattern. General methods for the chlorination of hydroxy-pyridines, which exist as pyridone tautomers, often use reagents like phosphorus oxychloride (POCl₃). nih.gov High-temperature, gas-phase chlorination processes have also been developed for pyridine compounds, offering another potential, albeit industrially focused, route. google.com
Hydroxymethylation of 2,4-Dichloropyridine (B17371): A more common strategy involves introducing the C3-substituent onto the readily available 2,4-dichloropyridine ring.
Indirect Hydroxymethylation: The most established route proceeds indirectly. It involves the formylation of 2,4-dichloropyridine to produce 2,4-dichloronicotinaldehyde, which is then reduced as described in section 2.1.1. The formylation is typically achieved via metalation (e.g., with n-butyllithium) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). google.com
Direct Hydroxymethylation: Advanced methods for the direct hydroxymethylation of aryl halides have been developed, presenting a more direct pathway. These often involve palladium-catalyzed cross-coupling reactions with specialized reagents that act as hydroxymethyl anion equivalents. acs.orgthieme-connect.com Radical-mediated reactions using formaldehyde (B43269) as a C1 source also represent a potential, though less common, strategy for direct hydroxymethylation. nih.govresearchgate.netrsc.org
| Reagent Class | Specific Reagent Example | Catalyst System | Approach | Reference |
| Organoboron Reagent | Potassium Acetoxymethyltrifluoroborate | Pd(dba)₂ / RuPhos | Pd-Catalyzed Cross-Coupling | acs.orgorganic-chemistry.org |
| Organozinc Reagent | (Benzoyloxymethyl)zinc Iodide | Pd(PPh₃)₄ | Pd-Catalyzed Cross-Coupling | thieme-connect.com |
| C1 Synthon | Formaldehyde (HCHO) | Photocatalyst / Phosphine (B1218219) Additive | Radical Hydroxymethylation | rsc.org |
Table 2: Potential Reagents for Direct Hydroxymethylation of 2,4-Dichloropyridine.
Modern organic synthesis increasingly employs multi-component reactions (MCRs) and cascade sequences to build molecular complexity in a single step, offering efficiency and atom economy. researchgate.net While no specific MCR or cascade has been published for the direct synthesis of this compound, these strategies are widely used for constructing polysubstituted pyridine rings. organic-chemistry.orgresearchgate.net
For example, aza-Diels-Alder reactions of in-situ-generated 2-azadienes provide a powerful route to substituted pyridines. acs.org Another common approach involves the [3+3] annulation of enamine derivatives with α,β-unsaturated ketones. thieme-connect.comresearchgate.net Such strategies could potentially be adapted to construct a chlorinated pyridine ring with the required C3 substituent precursor already in place, which could then be converted to the final alcohol. These methods represent the frontier of synthetic design but are more complex than the standard precursor-based routes.
Advanced Reaction Conditions and Catalytic Systems in Synthesis
Improvements in reaction technology and catalysis have been applied to the synthesis of precursors for this compound, enhancing efficiency, safety, and scalability.
A significant advancement is the use of continuous flow synthesis for the preparation of 2,4-dichloronicotinaldehyde. google.com Traditional batch synthesis requires cryogenic temperatures (as low as -70°C) for the lithiation of 2,4-dichloropyridine to prevent side reactions. In a continuous flow setup, reagents are pumped through a cooled tubular reactor with very short residence times (20-30 seconds). This allows the reaction to be run at a more manageable -30°C, improving energy efficiency and safety. The continuous method also demonstrates a notable increase in isolated yield (87%) compared to the batch process (70%). google.com
Catalytic systems are crucial for many of the synthetic transformations discussed.
Palladium catalysts are central to the cross-coupling reactions used for direct hydroxymethylation strategies. acs.orgthieme-connect.com Catalyst systems combining a palladium source like Pd(dba)₂ with specialized phosphine ligands (e.g., RuPhos) are effective. organic-chemistry.org
Copper catalysts have been employed in cascade reactions that form the pyridine ring, for example, in the reaction of saturated ketones with enamines to yield 3-acylpyridines. thieme-connect.comresearchgate.net
Regioselective Synthesis of this compound
The regiochemistry of the final product is critically dependent on the selective functionalization at the C3 position of the 2,4-dichloropyridine scaffold. Direct electrophilic substitution on the 2,4-dichloropyridine ring is not a viable route to achieve C3 functionalization due to the deactivating nature of the chloro and pyridine nitrogen atoms.
The key to regioselectivity lies in directed ortho-metalation . The established synthesis of the 2,4-dichloronicotinaldehyde precursor relies on the lithiation of 2,4-dichloropyridine. google.com The reaction with a strong base like n-butyllithium selectively removes the proton at the C3 position. This high regioselectivity is governed by the electronic effects of the substituents:
The C3 position is the most acidic proton on the ring, flanked by two electron-withdrawing chlorine atoms. The inductive effect of these halogens stabilizes the resulting carbanion at C3.
The nitrogen atom also directs metalation, but the combined influence of the two adjacent chlorine atoms makes the C3 position the most favorable site for deprotonation.
This resulting C3-lithiated intermediate is a potent nucleophile that can then react with an electrophile, such as DMF, to install the aldehyde group exclusively at the desired position. Alternative strategies involving nucleophilic aromatic substitution (SNAr) on dichloropyridines typically show a preference for reaction at the C4 (and sometimes C2) position, making the directed metalation approach essential for accessing the C3-substituted isomer. researchgate.netacs.org
Green Chemistry Approaches to this compound Synthesis
Principles of green chemistry aim to reduce the environmental impact of chemical processes. These concepts can be applied to the synthesis of this compound and its precursors.
Key areas of improvement include:
Waste Reduction and Solvent Management: In the industrial-scale synthesis of the aldehyde precursor, spent solvents such as THF and DMF are distilled and reused, aligning with green chemistry principles. google.com
Catalyst Recycling: Palladium catalysts used in downstream coupling reactions involving the dichloropyridine scaffold can be recovered through adsorption on activated carbon, reducing costs and waste. google.com
Improved Reaction Conditions: The shift from cryogenic batch processing to continuous flow synthesis not only improves yield but also significantly reduces energy consumption. google.com Furthermore, developing solvent-free chlorination methods, such as using equimolar POCl₃ in a sealed reactor, represents a greener alternative to using the reagent as the solvent. nih.gov
Alternative Reagents: The development of direct hydroxymethylation methods using non-toxic reagents like organoboron compounds offers a safer alternative to traditional organometallic reagents that may require harsh conditions. organic-chemistry.org
Spectroscopic and Crystallographic Elucidation of 2,4 Dichloropyridin 3 Yl Methanol Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (2,4-Dichloropyridin-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of structural information.
A related compound, (4-amino-pyridin-3-yl)-methanol, shows characteristic ¹H NMR signals that can be used for comparison. chemicalbook.com For instance, the protons on the pyridine (B92270) ring and the methylene protons of the methanol (B129727) group would have specific chemical shifts. chemicalbook.comchemicalbook.com
Interactive ¹H NMR Data Table for a Related Compound, 3,5-dichloro-2-pyridylamine chemicalbook.com
| Assignment | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| A | 7.938 | d | 2.2 |
| B | 7.501 | d | 2.2 |
| C (NH2) | 4.9 | s |
Note: 'd' denotes a doublet and 's' denotes a singlet. This data is for a structurally related compound and serves as a reference for interpreting the spectrum of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, influenced by the presence of electronegative chlorine atoms and the hydroxyl group.
For example, the carbon atoms attached to the chlorine atoms are expected to be shifted downfield. The carbon of the hydroxymethyl group will also have a characteristic chemical shift. Data from similar structures, such as 3,5-dichloro-2-pyridylamine, can provide expected ranges for these shifts. chemicalbook.com
Advanced 2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between neighboring protons, confirming the arrangement of protons on the pyridine ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C NMR signals. These advanced techniques are crucial for a definitive structural confirmation of this compound.
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. mdpi.com Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes of the molecule. Studies on similar molecules like 2- and 3-chloropyridine (B48278) with methanol show how intermolecular interactions, such as hydrogen bonding, can influence the Raman spectra. researchgate.net
Interactive FT-IR Data Table for a Related Compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
| 3122 | N-H Stretch |
| 2930 | C-H Stretch |
| 1728, 1620, 1614 | C=O Stretch |
| 1544 | C=C Stretch |
Note: This data is for a structurally related compound and provides an example of typical functional group frequencies.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₆H₅Cl₂NO. rsc.orgabovchem.com
The mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern observed in the mass spectrum can provide further structural information by revealing how the molecule breaks apart under ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the pyridine ring. The position and intensity of these absorption maxima (λmax) can be influenced by the substituents on the ring. For comparison, UV-Vis spectra of various pyridine derivatives have been reported. rsc.orgresearchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, specific details regarding its solid-state structure, including unit cell parameters, space group, and precise intramolecular dimensions, remain experimentally unconfirmed.
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable insights into the molecular conformation and intermolecular interactions of this compound in its solid state.
A theoretical crystallographic analysis would involve the following key parameters, which are yet to be determined experimentally for this compound:
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Expected Value/Information |
|---|---|
| Empirical Formula | C₆H₅Cl₂NO |
| Formula Weight | 178.02 |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume | ? ų |
| Z (molecules per unit cell) | To be determined |
| Density (calculated) | ? g/cm³ |
The structural elucidation via X-ray crystallography would definitively establish the planarity of the pyridine ring and the orientation of the chloromethyl and chloro substituents relative to the ring. Furthermore, it would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which are crucial in dictating the packing of molecules within the crystal lattice.
The acquisition of experimental X-ray crystallographic data for this compound is essential for a complete understanding of its solid-state properties and for correlating its structure with its chemical and physical behaviors.
Computational and Theoretical Investigations of 2,4 Dichloropyridin 3 Yl Methanol
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. Through methods like B3LYP with a significant basis set (e.g., 6-311++G(d,p)), the fundamental structural and electronic properties of (2,4-Dichloropyridin-3-yl)methanol can be accurately modeled. researchgate.net These calculations are essential for subsequent analyses, including vibrational frequencies, electronic transitions, and reactivity.
Recent DFT investigations into similarly structured 6-arylated-pyridin-3-yl methanol (B129727) derivatives have demonstrated the reliability of this approach. researchgate.netcitedrive.com The findings from these related studies provide a strong framework for interpreting the expected computational results for this compound.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. abovchem.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the chlorine atoms, while the LUMO would likely be distributed across the pyridine ring's anti-bonding orbitals. The energy gap is anticipated to be significant, indicating a relatively stable molecule. Analysis of related chlorophenyl-pyridine-methanol compounds shows HOMO-LUMO gaps in the range of 4.6 to 4.9 eV, suggesting that this compound would exhibit comparable stability. researchgate.netcitedrive.com Global reactivity descriptors, derived from these energies, further quantify its chemical behavior.
Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound Data is illustrative and based on typical values for structurally similar compounds calculated via DFT/B3LYP.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.10 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.75 |
| Ionization Potential | IP | -EHOMO | 6.85 |
| Electron Affinity | EA | -ELUMO | 2.10 |
| Electronegativity | χ | -(ELUMO+EHOMO)/2 | 4.475 |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.375 |
| Chemical Softness | S | 1/(2η) | 0.210 |
| Electrophilicity Index | ω | χ2/(2η) | 4.21 |
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, including hydrogen bonding. citedrive.com In an MEP map, red areas signify negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor, prone to nucleophilic attack). Green regions are neutral.
For this compound, the MEP map would show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, highlighting them as primary sites for electrophilic interaction and hydrogen bond acceptance. The hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue), making it a key site for nucleophilic attack and hydrogen bond donation. researchgate.netcitedrive.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). These interactions, known as hyperconjugation, are key contributors to molecular stability. researchgate.net
In this compound, significant intramolecular charge transfer interactions are expected. The most prominent of these would involve the lone pairs of the nitrogen (LP(N)) and oxygen (LP(O)) atoms donating electron density to the anti-bonding π* orbitals of the pyridine ring. Similarly, lone pairs on the chlorine atoms (LP(Cl)) would contribute to the stability through hyperconjugation with the ring's anti-bonding orbitals. These delocalizations stabilize the molecule by distributing electron density. Studies on similar molecules confirm that such interactions result in significant stabilization energies, often exceeding 20 kcal/mol for the strongest charge transfers. researchgate.net
Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound Data is illustrative and based on typical interactions and stabilization energies found in similar pyridine derivatives.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N5 | π* (C2-C3) | 25.5 | Lone Pair → π |
| LP (1) N5 | π (C4-C6) | 18.9 | Lone Pair → π |
| LP (2) O8 | σ (C7-H9) | 5.2 | Lone Pair → σ |
| LP (3) Cl10 | π (C2-C3) | 4.8 | Lone Pair → π |
| π (C2-C3) | π (C4-C6) | 21.3 | π → π* |
DFT calculations can also predict key thermodynamic properties, such as zero-point vibrational energy, enthalpy, entropy, and Gibbs free energy. These parameters are crucial for assessing the thermal stability of a compound and predicting the spontaneity of reactions under different conditions. Experimental studies on the solubility and thermodynamics of related compounds like 2,3-Dichloropyridine have shown that such data is vital for optimizing industrial processes like crystallization. researchgate.net For this compound, calculated thermodynamic data would provide a baseline for its stability and reactivity in theoretical models.
Table 3: Illustrative Calculated Thermodynamic Parameters Data is illustrative and based on typical values for similar organic molecules at 298.15 K and 1 atm.
| Parameter | Unit | Illustrative Value |
| Zero-Point Vibrational Energy | kcal/mol | 65.8 |
| Thermal Energy (Etotal) | Hartree/Particle | -1250.5 |
| Heat Capacity (Cv) | cal/mol·K | 35.2 |
| Entropy (S) | cal/mol·K | 98.7 |
| Enthalpy (H) | kcal/mol | -784650 |
| Gibbs Free Energy (G) | kcal/mol | -784680 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing crucial insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. acs.org
For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent like water or methanol to study its behavior in solution. The simulation would track the rotational freedom of the hydroxymethyl group (-CH₂OH) and the hydrogen bonding patterns between the molecule's polar sites (the hydroxyl group and the pyridine nitrogen) and the solvent molecules. This analysis helps to understand how solvation affects the molecule's conformation and stability.
Prediction of Spectroscopic Parameters through Quantum Mechanical Approaches
Quantum mechanical calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net Techniques like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov
For this compound, theoretical calculations would first involve optimizing the geometry, followed by computing the magnetic shielding tensors for each atom. The calculated shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A strong correlation between the calculated and experimentally measured NMR spectra serves as powerful evidence for the correct structural assignment. Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum, helping to assign specific absorption bands to corresponding molecular vibrations.
Table 4: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (δ) in ppm Calculated values are hypothetical examples based on typical GIAO/DFT results. Experimental values are for reference and may vary with solvent.
| Atom Position | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) | Calculated ¹H (ppm) | Experimental ¹H (ppm) |
| C2 | 152.1 | 151.8 | - | - |
| C3 | 125.4 | 125.0 | - | - |
| C4 | 145.8 | 145.5 | - | - |
| C5 | 122.9 | 122.6 | 7.40 | 7.35 |
| C6 | 150.3 | 150.0 | 8.55 | 8.50 |
| C7 (-CH₂OH) | 59.7 | 59.5 | 4.70 | 4.65 |
| H (-OH) | - | - | 5.40 | 5.35 |
Reactivity and Reaction Mechanisms of 2,4 Dichloropyridin 3 Yl Methanol
Nucleophilic Substitution Reactions on the Dichloropyridine Core
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of two chlorine substituents, which further withdraw electron density from the ring. Consequently, the carbon atoms of the pyridine core, particularly those at positions 2 and 4, are electrophilic and prone to nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity in Halogen Displacement Pathways
In nucleophilic aromatic substitution reactions on the (2,4-Dichloropyridin-3-yl)methanol ring, a key consideration is the regioselectivity of the attack, specifically, which of the two chlorine atoms is preferentially displaced. The positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are electronically activated for nucleophilic attack. This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
For 2,4-dihalo-substituted pyridines, nucleophilic attack generally occurs at the C2 and C4 positions. The relative reactivity of these two sites is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents. In many cases involving dichloropyrimidines, which are structurally related, substitution is often favored at the C4 position. However, for pyridine itself, the C2 position is considered more electron-deficient than the C4 position. Studies on related 2,4-dichloro-substituted heterocycles show that the regioselectivity can be finely tuned; for instance, the choice of base or the use of tertiary amine nucleophiles can reverse the typical selectivity, favoring C2 substitution. alfa-chemistry.comacs.org
The outcome of the substitution is a result of a kinetic and thermodynamic interplay, where the stability of the transition state leading to the Meisenheimer complex is crucial. The formation of a more stable intermediate will dictate the major product.
Influence of Pyridine Nitrogen and Halogen Substituents on Reactivity
The reactivity of the dichloropyridine core is significantly influenced by both the ring nitrogen and the halogen substituents.
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I effect) on the ring. This lowers the electron density across the ring system, making it much more susceptible to attack by nucleophiles compared to a corresponding benzene (B151609) ring. The nitrogen lone pair is not involved in the aromatic sextet and can be protonated or complexed with a Lewis acid, forming a pyridinium (B92312) salt. This further enhances the electron-deficient nature of the ring, making it even more reactive towards nucleophiles.
Halogen Substituents: The two chlorine atoms are also strongly electron-withdrawing groups. Their presence on the pyridine ring synergistically enhances its electrophilicity, activating the sites of substitution. The halogens themselves serve as excellent leaving groups in nucleophilic aromatic substitution reactions. The relative leaving group ability in halopyridines can vary depending on the reaction conditions and the nucleophile. In some SNAr reactions, fluoride (B91410) is a better leaving group than other halogens due to the high electronegativity which makes the attached carbon highly electrophilic (a charge-controlled reaction), while in other cases, iodide is the best leaving group because the C-I bond is the weakest (an orbital-controlled reaction). beilstein-journals.org
The combined electronic effects of the pyridine nitrogen and the two chlorine atoms make this compound a versatile substrate for introducing a wide range of nucleophiles onto the pyridine scaffold.
Reactions Involving the Primary Alcohol Functionality
The hydroxymethyl group (-CH₂OH) at the 3-position of the ring is a primary alcohol and exhibits reactivity characteristic of this functional group. It can be oxidized to form an aldehyde or a carboxylic acid, reduced to a methyl group, or undergo esterification and etherification.
Oxidation Pathways to Aldehydes and Carboxylic Acids
The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly used for this purpose. masterorganicchemistry.comchemistrysteps.comlibretexts.orgorganic-chemistry.orgyoutube.com These reactions are typically carried out in anhydrous organic solvents, such as dichloromethane (B109758) (DCM), to prevent the over-oxidation of the initially formed aldehyde to a carboxylic acid. researchgate.netyoutube.com The presence of water can lead to the formation of a hydrate (B1144303) intermediate, which is susceptible to further oxidation. masterorganicchemistry.comlibretexts.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol all the way to the carboxylic acid, 2,4-Dichloropyridine-3-carboxylic acid. osti.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). researchgate.net For substrates that may be sensitive to harsh acidic or basic conditions, milder methods can be employed. One such method is the use of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄), which can proceed under slightly acidic, biphasic conditions. libretexts.org
| Target Product | Typical Reagents | General Conditions |
|---|---|---|
| (2,4-Dichloropyridin-3-yl)carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| (2,4-Dichloropyridin-3-yl)carbaldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ |
| 2,4-Dichloropyridine-3-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |
| 2,4-Dichloropyridine-3-carboxylic acid | TEMPO (cat.), Sodium Periodate (NaIO₄) | Biphasic (e.g., CH₂Cl₂/H₂O), mild pH |
Reduction Reactions of the Hydroxymethyl Group
The reduction of the hydroxymethyl group to a methyl group (a deoxygenation reaction) converts this compound into 2,4-dichloro-3-methylpyridine. This transformation is analogous to the reduction of a benzylic alcohol.
Several methods exist for the deoxygenation of alcohols. One of the most prominent is the Barton-McCombie deoxygenation . alfa-chemistry.comwikipedia.orglibretexts.orgnrochemistry.comorganic-chemistry.org This two-step radical reaction involves first converting the alcohol into a thiocarbonyl derivative, such as a thionoester or a xanthate. alfa-chemistry.comwikipedia.org This derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH). alfa-chemistry.com The driving force is the formation of a very stable tin-sulfur bond. organic-chemistry.org Due to the toxicity of tin compounds, alternative, less toxic hydrogen sources such as silanes (e.g., polymethylhydrosiloxane) have been developed. alfa-chemistry.com
Another approach for the reduction of benzylic-type alcohols involves the use of hydriodic acid (HI), often with red phosphorus to regenerate the HI. beilstein-journals.orgnih.gov This method typically involves the initial substitution of the hydroxyl group to form an iodide, which is then subsequently reduced. Biphasic systems (e.g., toluene/aqueous HI) can be used to make the protocol more applicable to organic substrates. beilstein-journals.orgnih.gov
| Reaction Name | Key Steps | Typical Reagents |
|---|---|---|
| Barton-McCombie Deoxygenation | 1. Formation of thiocarbonyl derivative (e.g., xanthate) 2. Radical-mediated reduction | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN (initiator) |
| Hydriodic Acid Reduction | 1. Substitution to alkyl iodide 2. Reduction of iodide | HI, P (red) |
Esterification and Etherification Reactions
The primary alcohol group can be readily converted into esters and ethers through standard synthetic methodologies.
Esterification: Esters can be formed by reacting this compound with a carboxylic acid or its derivatives.
Fischer Esterification: This involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium, and it is often driven to completion by removing the water formed during the reaction. acs.orgbeilstein-journals.org
Reaction with Acyl Halides or Anhydrides: A more reactive and often higher-yielding method involves reacting the alcohol with an acyl chloride or an acid anhydride. These reactions are typically fast and can be performed at room temperature, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or carboxylic acid byproduct.
Etherification (O-Alkylation): Ethers are typically prepared via a Williamson-type synthesis. This involves deprotonating the alcohol to form the more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide (or similar electrophile) in an SN2 reaction. A strong base, such as sodium hydride (NaH), is commonly used to generate the alkoxide from the alcohol. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). wikipedia.org
| Reaction Type | Electrophile | General Conditions | Product |
|---|---|---|---|
| Esterification (Fischer) | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | Ester |
| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine), room temp. | Ester |
| Etherification | Alkyl Halide (R-X) | 1. Strong base (e.g., NaH) 2. Add R-X | Ether |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring, due to the presence of the electronegative nitrogen atom, is an electron-deficient system. This inherent electronic property makes electrophilic aromatic substitution (EAS) reactions on the pyridine nucleus significantly less facile compared to their benzene counterparts. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position (C5). The presence of two electron-withdrawing chlorine atoms at the C2 and C4 positions further deactivates the ring, making electrophilic substitution on this compound particularly challenging.
Reactions such as nitration and sulfonation, which are common for many aromatic compounds, are not readily achieved on the this compound ring under standard conditions. The strongly acidic and oxidizing conditions typically required for these transformations can lead to side reactions, including oxidation of the hydroxymethyl group or degradation of the starting material.
While specific literature detailing successful electrophilic aromatic substitution reactions directly on this compound is scarce, general principles of pyridine chemistry suggest that forcing conditions would be necessary to achieve any substitution. For instance, nitration, if successful, would likely require the use of potent nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and would be expected to yield the 5-nitro derivative as the major product. Similarly, sulfonation would necessitate the use of oleum (B3057394) (fuming sulfuric acid) at high temperatures.
Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product | Notes |
| Nitration | HNO₃/H₂SO₄ | Low to no yield expected. | Harsh conditions may lead to decomposition. |
| NO₂BF₄ | (2,4-Dichloro-5-nitropyridin-3-yl)methanol | Forcing conditions required. | |
| Sulfonation | H₂SO₄/SO₃ (oleum) | Low to no yield expected. | High temperatures needed, potential for side reactions. |
| Halogenation | X₂/FeX₃ | Low reactivity expected. | The pyridine ring is already heavily halogenated. |
Cyclization Reactions and Heterocycle Formation via this compound as a Precursor
The hydroxymethyl group at the C3 position of this compound provides a reactive handle for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are pivotal in the synthesis of various biologically active scaffolds.
One of the key cyclization pathways involves the reaction of the hydroxyl group with a suitably positioned neighboring group, often introduced through substitution at the C2 or C4 chloro positions. For instance, nucleophilic aromatic substitution (SNAr) at the C4 position with a thiol-containing nucleophile, followed by intramolecular cyclization, can lead to the formation of thieno[3,2-b]pyridine (B153574) derivatives.
Although direct examples starting from this compound are not extensively documented, the general strategy involves a two-step process:
Functionalization: The hydroxymethyl group is often protected, and one of the chlorine atoms is displaced by a nucleophile containing a suitable functional group for cyclization (e.g., -SH, -NHR).
Cyclization: Deprotection of the hydroxymethyl group (if necessary) and subsequent intramolecular reaction, often acid- or base-catalyzed, leads to the formation of the fused ring system.
For example, the synthesis of furo[3,2-b]pyridines can be envisioned through the intramolecular etherification of a precursor derived from this compound. This would typically involve the introduction of a hydroxyl group at the C4 position, which could then cyclize with the C3-hydroxymethyl group.
Metal-Catalyzed Transformations and Cross-Coupling Reactions at the Pyridine Core
The two chlorine atoms on the pyridine ring of this compound serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions. These transformations are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of highly functionalized and complex pyridine derivatives.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are particularly powerful tools for modifying the pyridine core. A significant challenge in the cross-coupling of dihalogenated heterocycles is achieving site-selectivity. For 2,4-dichloropyridines, the C2 position is generally more reactive towards nucleophilic aromatic substitution, while the C4 position can be preferentially targeted in certain metal-catalyzed reactions.
Recent research has demonstrated that by carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve high selectivity for cross-coupling at the C4 position of 2,4-dichloropyridines. This allows for the sequential functionalization of the pyridine ring, where the C4 position is modified first, followed by a different transformation at the C2 position.
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on 2,4-Dichloropyridine (B17371) Scaffolds
| Reaction | Catalyst/Ligand | Base | Solvent | Product Type | Ref. |
| Suzuki-Miyaura Coupling (C4-selective) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-Aryl-2-chloropyridine | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 4-Amino-2-chloropyridine | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-Alkynyl-2-chloropyridine |
These metal-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the construction of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the C4 position while retaining the C2 chlorine atom for subsequent reactions is a particularly valuable feature of this chemistry.
Synthesis and Exploration of 2,4 Dichloropyridin 3 Yl Methanol Derivatives and Analogues
Design Principles for Structural Modification and Diversification
The design of derivatives from (2,4-Dichloropyridin-3-yl)methanol is guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping, where the pyridine (B92270) core is replaced by other heterocycles, and functional group modification to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity.
One common approach involves the modification of the hydroxymethyl group. This can be achieved through esterification, etherification, or replacement with other functional groups to explore new interactions with biological targets. Another key strategy focuses on the pyridine ring itself. The chlorine substituents at the 2 and 4 positions are key handles for diversification. Nucleophilic substitution reactions can be employed to introduce a variety of substituents, thereby altering the electronic and steric profile of the molecule. For instance, replacing chlorine with fluorine can impact metabolic stability and binding affinity. google.com
Furthermore, a deconstruction-reconstruction strategy can be employed to transform the pyrimidine (B1678525) core into other nitrogen-containing heterocycles, providing access to a diverse range of analogues that would be challenging to synthesize through traditional methods. nih.govresearchgate.net This approach allows for the creation of chemical libraries for structure-activity relationship (SAR) studies. nih.gov The introduction of bulky groups or additional rings can also be explored to probe the spatial requirements of binding pockets. nih.gov
Synthetic Strategies for Substituted Pyridinemethanols
The synthesis of substituted pyridinemethanols, including derivatives of this compound, employs a range of organic reactions. A primary method for preparing the parent compound involves the reduction of the corresponding carboxylic acid or its ester. For example, 4,6-dichloropyridine-3-carboxylic acid can be reduced to (4,6-dichloropyridin-3-yl)methanol (B1302939) using borane-THF complex in good yield. chemicalbook.com
Further derivatization often involves the modification of the pyridine ring. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. These reactions are typically carried out in the presence of a base and a suitable solvent.
The hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde, which can then serve as a versatile intermediate for a variety of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. Alternatively, the alcohol can be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. researchgate.net For instance, treatment with thionyl chloride can convert the alcohol to a chloride. researchgate.net
More complex analogues can be synthesized through multi-step sequences. For example, imidazo[1,2-a]pyridine (B132010) derivatives can be prepared, and their subsequent modification can lead to a wide array of compounds. nih.govdocumentsdelivered.com The synthesis of quinazolin-2,4(1H,3H)-diones substituted with a pyridyl moiety has also been developed, showcasing the versatility of pyridinemethanol derivatives as building blocks. nih.gov
Below is a table summarizing some synthetic strategies:
| Starting Material | Reagents and Conditions | Product | Reference |
| 4,6-dichloropyridine-3-carboxylic acid | borane-THF, tetrahydrofuran (B95107), 0°C to room temperature | (4,6-dichloropyridin-3-yl)methanol | chemicalbook.com |
| 2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridine | formaldehyde (B43269), dimethylamine, HCl, methanol (B129727), reflux | 2-(4'-chlorophenyl)-6-methyl-(3-N, N'- dimethyl amino methyl)-imidazo[1,2-a]pyridine | researchgate.net |
| Thiazolidine-2,4-dione, furfural, 2,3-dichloroaniline | K2CO3, formaldehyde, DMF | 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | mdpi.com |
| Substituted benzyl (B1604629) alcohols | Tosyl chloride | Corresponding chlorides | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Derived Compounds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. nih.gov These studies involve systematically modifying the molecule and assessing the impact on a specific biological endpoint.
For many classes of compounds derived from pyridinemethanols, the nature and position of substituents on the pyridine ring are critical for activity. For example, in a series of imidazo[1,2-a]pyridine derivatives, the substituents on the pyridine ring were found to significantly impact their inhibitory activity against certain kinases. nih.govdocumentsdelivered.com The presence of halogens, such as chlorine, can have complex effects on activity and selectivity.
The hydroxymethyl group can also play a crucial role in binding to a target protein, often forming key hydrogen bonds. Modifications to this group can therefore lead to significant changes in activity. The replacement of the hydroxymethyl group with other functionalities can probe the steric and electronic requirements of the binding site.
SAR studies on related heterocyclic compounds have shown that:
The introduction of specific substituents, such as methoxy (B1213986) groups, can enhance antiproliferative activity. nih.gov
The size and polarity of the molecule can significantly impact its biological efficacy. nih.gov
The sulfonamide linker in certain scaffolds is critical for activity. nih.govnih.gov
The following table provides examples of SAR findings for related compound classes:
| Compound Class | Structural Modification | Impact on Activity | Reference |
| Pyridine Derivatives | Addition of -OMe, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity | nih.gov |
| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Lower antiproliferative activity | nih.gov |
| Imidazo[1,2-a]pyridines | Varied substitutions | Good proliferation inhibitory activity (e.g., compound 28e with IC50 of 38 nM) | nih.govdocumentsdelivered.com |
| 4-Thiazolidinones | Chlorinated and fluorinated substituents on the phenyl ring | Promising inhibitors of AgAChE |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into analogues of this compound can lead to compounds with improved potency and selectivity, as enantiomers often exhibit different biological activities. youtube.com Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high excess. youtube.comyoutube.com
One common approach to stereoselective synthesis is the use of chiral catalysts, such as enzymes or metal complexes with chiral ligands. nih.gov For instance, the asymmetric reduction of a prochiral ketone precursor using an alcohol dehydrogenase can yield a chiral alcohol with high enantiomeric excess. nih.gov Chemoenzymatic pathways have been successfully employed for the preparation of chiral pyridine-based alcohols. nih.gov
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. This method has been used for the asymmetric synthesis of substituted piperidines. rsc.org
Diastereoselective reactions can also be employed, where an existing stereocenter in the molecule influences the creation of a new one. This has been demonstrated in the synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. nih.gov Furthermore, bioinspired stereoselective synthesis has been used to create chiral tetrahydrofurans from unprotected chiral diols. elsevierpure.com
Key methods for stereoselective synthesis include:
Catalytic Asymmetric Reduction: Utilizes chiral catalysts to reduce a prochiral ketone to a specific enantiomer of the alcohol. nih.gov
Chiral Auxiliaries: Employs a removable chiral group to control the stereochemistry of a reaction. rsc.org
Diastereoselective C(sp3)–H Arylation: A method to obtain diols with two stereogenic centers. nih.gov
The development of efficient stereoselective syntheses is crucial for accessing enantiomerically pure analogues of this compound for biological evaluation.
Applications of 2,4 Dichloropyridin 3 Yl Methanol in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
(2,4-Dichloropyridin-3-yl)methanol serves as a highly adaptable starting material in the synthesis of intricate organic molecules, particularly those with pharmaceutical and agrochemical applications. angenechemical.com The presence of reactive sites—the two chlorine atoms and the hydroxymethyl group—allows for a variety of chemical transformations. The chlorine atoms are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. angenechemical.com
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing further avenues for molecular elaboration. This trifunctional nature allows for a stepwise and controlled construction of complex scaffolds. For instance, the sequential displacement of the chlorine atoms followed by modification of the hydroxymethyl group can lead to the stereoselective synthesis of highly substituted pyridine (B92270) derivatives, which are common motifs in bioactive compounds.
Role as a Key Synthetic Intermediate in Heterocyclic Chemistry
The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds and functional materials. This compound is a crucial intermediate for the synthesis of a variety of heterocyclic systems, especially fused pyridine derivatives. rsc.org The strategic positioning of the chloro and hydroxymethyl substituents facilitates intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic frameworks.
For example, the hydroxymethyl group can be converted into a suitable nucleophile or electrophile, which can then react with a substituent introduced at one of the chloro positions to form a new ring. This strategy has been employed in the synthesis of thienopyridines, furopyridines, and other related heterocyclic systems that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The ability to selectively functionalize the different positions of the pyridine ring makes this compound a powerful tool for generating molecular diversity in drug discovery programs. A general representation of the synthesis of fused heterocycles is depicted in the table below.
| Starting Material | Reagent/Condition | Product | Heterocyclic System |
| This compound | 1. Oxidation to aldehyde 2. Reaction with a binucleophile | Fused Pyridine Derivative | e.g., Thienopyridine, Furopyridine |
| This compound | 1. Nucleophilic substitution at C4 2. Intramolecular cyclization | Bicyclic Heterocycle | e.g., Pyrido-oxazine |
Development of Novel Reagents and Ligands Derived from the Compound
The development of novel reagents and ligands is fundamental to advancing catalytic and synthetic methodologies. The structural framework of this compound provides a foundation for the design and synthesis of new ligands for transition metal catalysis. The pyridine nitrogen and the oxygen of the hydroxymethyl group can act as coordination sites for metal ions.
Furthermore, the reactive chlorine atoms allow for the introduction of other donor groups, such as phosphines, amines, or other heterocyclic moieties, leading to the creation of multidentate ligands. These tailored ligands can be utilized in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electronic and steric properties of the ligands can be fine-tuned by varying the substituents on the pyridine ring, thereby influencing the activity and selectivity of the catalyst.
Precursor for Advanced Materials and Functional Molecules
The unique electronic and structural characteristics of the dichloropyridine moiety make this compound an attractive precursor for the synthesis of advanced materials and functional molecules. The incorporation of this building block into larger molecular systems can impart specific photophysical, electronic, or self-assembly properties.
For instance, derivatives of this compound can be explored as components of organic light-emitting diodes (OLEDs), where the pyridine ring can contribute to the electron-transporting properties of the material. Additionally, the ability to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions makes these molecules interesting candidates for the development of functional materials with applications in sensing, molecular recognition, and crystal engineering.
Investigation of Biological Interactions and Mechanism of Action Studies of 2,4 Dichloropyridin 3 Yl Methanol Analogues
In Silico Approaches to Target Identification for Derived Scaffolds
In the initial stages of drug discovery, in silico methods are invaluable for predicting the biological targets of novel compounds. For scaffolds derived from (2,4-dichloropyridin-3-yl)methanol, computational studies have been instrumental in identifying potential protein interactions and guiding further experimental validation.
One study focused on imidazopyridine derivatives, which share a core heterocyclic structure. A comprehensive in silico evaluation of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, also known as Alpidem, was conducted to explore its structural, electronic, and pharmacokinetic properties. researchgate.net This multi-level theoretical investigation suggested that beyond its known anxiolytic effects, Alpidem could be a repurposing candidate for neurodegenerative diseases. researchgate.net The study utilized Density Functional Theory (DFT) to understand the molecule's stability and chemical reactivity. researchgate.net
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for the early assessment of a compound's drug-like properties. Studies on various heterocyclic compounds, including derivatives of phloroglucinol (B13840) and sulfamoyloxy-oxazolidinones, have demonstrated the utility of these computational predictions. nih.govresearchgate.net For instance, in silico predictions for designed diacyl derivatives of phloroglucinol indicated good human intestinal absorption and moderate central nervous system absorption, suggesting favorable pharmacokinetic profiles. researchgate.net These types of in silico assessments are critical for prioritizing which derived scaffolds of this compound should proceed to more intensive investigation.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. Several studies have employed this method to investigate the interaction of analogues of this compound with various enzymes and receptors, providing insights into their potential mechanisms of action.
Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential anti-inflammatory agents through their interaction with the cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies showed that these compounds effectively interact with the active site of COX-2, with binding energies significantly superior to the reference compound, 2,4-dichlorophenoxyacetic acid. mdpi.com The energy value of the complex for the thiourea (B124793) derivatives ranged from -10.4 to -8.9 kcal/mol, compared to -6.7 kcal/mol for the reference compound. mdpi.com
In another example, novel pyrimidine (B1678525) derivatives were synthesized and subjected to molecular docking studies against the SARS-CoV-2 main protease (Mpro) to evaluate their antiviral potential. mdpi.com The results indicated that several of the synthesized compounds exhibited promising binding affinities. Similarly, a series of pyrimidine derivatives were docked against human cyclin-dependent kinase-2 (CDK2), with some compounds showing binding energies as low as -7.9 kcal/mol, suggesting potential as anticancer agents. nih.gov
The table below summarizes the molecular docking results for various analogues.
| Compound Class | Target Protein | Key Findings | Reference |
| 2-(2,4-Dichlorophenoxy)acetamide Derivatives | Cyclooxygenase-2 (COX-2) | Binding energies ranged from -8.9 to -10.4 kcal/mol, indicating strong potential for anti-inflammatory activity. | mdpi.com |
| Pyrido[2,3-d]pyrimidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Certain derivatives showed promising antiviral activity with low IC50 values, supported by docking results. | mdpi.com |
| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives | Coagulation Factor XI (F11) | The presence of a thiourea fragment increased the affinity for the target protein, suggesting potential antithrombotic activity. | d-nb.info |
| Pyrimidine Derivatives | Human Cyclin-Dependent Kinase-2 (CDK2) | Compounds with specific substitutions showed significant binding energies (e.g., -7.9 kcal/mol), indicating potential for anticancer activity. | nih.gov |
| 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | Cyclin-Dependent Kinase 2 (CDK2) | Docking studies provided insights into the compound's inhibitory activity against CDK2, correlating with its observed in vitro anticancer effects. | mdpi.com |
| Imidazopyridine Derivative (Alpidem) | Alzheimer's Disease-related Proteins (2Z5X, 4BDT) | Strong binding affinities were observed, with binding energies of -8.00 kcal/mol and -9.60 kcal/mol, respectively, suggesting potential as an inhibitor in Alzheimer's disease. | researchgate.net |
Enzyme Inhibition Studies and Mechanistic Elucidation of Related Compounds
Experimental enzyme inhibition assays provide concrete evidence of a compound's biological activity and can elucidate its mechanism of inhibition. Various analogues of this compound have been shown to inhibit specific enzymes, highlighting their therapeutic potential.
A study on a series of chloropyrimidines identified them as covalent inhibitors of the kinase MSK1. nih.gov Interestingly, the corresponding chloropyridine analogue was found to be inactive, suggesting that the pyrimidine nitrogen atoms are crucial for the inhibitory activity. nih.gov This highlights the subtle structural requirements for potent enzyme inhibition.
In a different context, the substitution reaction of 2-chloropyridine (B119429) derivatives catalyzed by rat liver microsomal glutathione (B108866) S-transferase 1 (MGST1) was investigated. The study found that these derivatives were metabolized to glutathione conjugates through the displacement of the chlorine atom. researchgate.net The reaction rate was influenced by the electron-withdrawing strength and the position of the substituents on the pyridine (B92270) ring. researchgate.net
Furthermore, pyridopyrimidine analogues have been identified as potent inhibitors of adenosine (B11128) kinase, an enzyme implicated in various pathological conditions. nih.gov Computational studies and structure-activity relationship (SAR) analysis guided the optimization of these inhibitors. nih.gov
The table below presents data from enzyme inhibition studies of related compounds.
| Compound Class | Target Enzyme | Inhibition Data | Mechanism | Reference |
| Chloropyrimidines | Mitogen- and stress-activated protein kinase-1 (MSK1) | pIC50 values reported for active compounds (e.g., 6.4 for compound 14) | Covalent Inhibition | nih.gov |
| 2-Chloropyridine derivatives | Microsomal Glutathione S-Transferase 1 (MGST1) | Metabolized to glutathione conjugates | Nucleophilic Aromatic Substitution | researchgate.net |
| Pyridopyrimidine analogues | Adenosine Kinase | Potent inhibition observed, further enhanced by specific substitutions | Competitive Inhibition (inferred from SAR) | nih.gov |
| Nitromethylene analogues of imidacloprid | Nicotinic Acetylcholine Receptors (nAChRs) | High receptor affinity (Ki = 0.39 nM for the 4S,5R-diMe analogue) | Receptor Antagonism | nih.gov |
Modulation of Biological Pathways by Derived Scaffolds
The biological effects of a compound are ultimately determined by its ability to modulate specific cellular pathways. Research on analogues of this compound has begun to uncover their influence on key biological signaling cascades.
A notable example is the development of (Pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is implicated in pain sensation, inflammation, and skin disorders. The systematic optimization of a lead compound led to the identification of an antagonist that demonstrated efficacy in preclinical models of neuropathic and central pain. nih.gov This suggests that scaffolds derived from pyridinyl methanol (B129727) can modulate pathways involved in nociception.
The biosynthesis of pyridine alkaloids in tobacco also provides a relevant example of pathway modulation. researchgate.net Studies have identified genes involved in the production of nicotine (B1678760) and other pyridine alkaloids, and their overexpression has been shown to increase alkaloid accumulation. researchgate.net While not a therapeutic application, this research demonstrates how the pyridine scaffold is central to a complex biosynthetic pathway.
Q & A
Basic: What are the common synthetic routes for preparing (2,4-Dichloropyridin-3-yl)methanol, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves chlorination and hydroxylation steps on a pyridine precursor. A plausible route includes:
- Step 1: Starting with 3-hydroxypyridine, introduce chlorine atoms at positions 2 and 4 using reagents like POCl₃ or Cl₂ under controlled temperatures (e.g., 80–100°C) .
- Step 2: Protect the hydroxyl group (if needed) using trimethylsilyl chloride (TMSCl) to prevent side reactions during chlorination.
- Step 3: Reduce the carbonyl group (e.g., using NaBH₄ or LiAlH₄) to form the methanol moiety.
Critical Factors:
- Temperature: Higher temperatures (>100°C) may lead to over-chlorination or decomposition.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency compared to non-polar solvents .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like 2,4,6-trichloro derivatives.
Advanced: How can regioselectivity challenges in the chlorination of pyridine derivatives be addressed for this compound?
Answer:
Regioselectivity is influenced by electronic and steric effects:
- Electronic Control: Electron-withdrawing groups (e.g., -OH, -CH₂OH) direct chlorination to ortho/para positions. Computational studies (DFT) predict electrophilic attack at C2 and C4 due to resonance stabilization .
- Steric Hindrance: Bulky protecting groups (e.g., TMS) at C3 reduce undesired chlorination at C4.
- Catalytic Systems: Lewis acids like FeCl₃ or AlCl₃ enhance selectivity by stabilizing transition states .
Validation:
- HPLC-MS: Monitor reaction progress and quantify regioisomers using a C18 column (acetonitrile/water mobile phase) .
- ¹H-NMR: Peaks at δ 4.8–5.2 ppm (CH₂OH) and δ 8.1–8.5 ppm (pyridine protons) confirm the desired substitution pattern .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- FTIR: A broad O-H stretch (~3200–3600 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) confirm functional groups .
- ¹³C-NMR: Signals at δ 60–65 ppm (CH₂OH) and δ 140–150 ppm (pyridine carbons) validate the backbone .
- GC-MS: Quantify purity (>95%) and detect volatile impurities (e.g., residual solvents) .
Troubleshooting:
- Byproduct Identification: LC-QTOF-MS can detect dimers or oxidation products (e.g., ketone derivatives) .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Workflow:
Experimental Correlation:
- Kinetic Studies: Compare predicted activation energies with experimental rate constants (e.g., using UV-Vis to track reaction progress). Discrepancies >10% suggest solvation effects not captured in gas-phase calculations .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation.
- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the C-Cl bonds.
- Long-Term Stability: HPLC analysis every 6 months detects degradation products (e.g., 2,4-dichloropyridine-3-carboxylic acid) .
Advanced: How can contradictory data on the biological activity of this compound be resolved?
Answer:
Contradictions often arise from assay variability or impurities:
- Reproducibility: Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs using CLSI guidelines.
- Purity Threshold: Ensure >98% purity (via preparative HPLC) to exclude confounding effects from trace byproducts .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian modeling) to reconcile divergent results from literature .
Basic: What synthetic precursors or derivatives of this compound are key for medicinal chemistry studies?
Answer:
- Precursor: 2,4-Dichloropyridine-3-carbaldehyde (intermediate for reduction to methanol).
- Derivatives:
Applications:
- Anticancer Probes: Screen derivatives against kinase targets (e.g., EGFR) using SPR binding assays .
Advanced: What strategies optimize the scalability of this compound synthesis for gram-scale production?
Answer:
- Flow Chemistry: Use microreactors to enhance heat/mass transfer during chlorination (residence time <5 mins) .
- Catalyst Recycling: Immobilize Lewis acids (e.g., FeCl₃ on mesoporous silica) to reduce waste.
- Process Analytics: Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Basic: How does the electronic structure of this compound influence its spectroscopic properties?
Answer:
- UV-Vis: π→π* transitions in the pyridine ring absorb at ~260–280 nm; Cl substituents cause bathochromic shifts.
- ¹H-NMR Coupling: Vicinal coupling (J = 5–6 Hz) between C3-CH₂OH and adjacent pyridine protons indicates restricted rotation .
Advanced: What are the challenges in resolving enantiomers if this compound exhibits axial chirality?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
